7-Aminonitrazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection Methods:

-Aminonitrazepam (7-ANZP), a metabolite of the anxiolytic drug Nitrazepam, is often the target of scientific research related to its detection in biological samples. Researchers have developed various analytical methods for this purpose, including:

- High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS): This technique offers high sensitivity and specificity for detecting 7-ANZP in urine samples, with a limit of detection (LOD) as low as 0.07 ng/mL PubMed: ).

- Gas chromatography-mass spectrometry (GC-MS): This method utilizes trimethylsilyl derivatization for improved volatility and detection of 7-ANZP in urine, achieving a LOD of 1.2 µg/L PubMed: ).

- Enzyme-linked immunosorbent assay (ELISA): By employing gold nanoparticles and enzyme-labeled antibodies, researchers have developed a highly sensitive ELISA method for detecting 7-ANZP in buffer and urine samples, reaching a limit of detection of 5.6 pg/mL PubMed: ).

Physicochemical properties:

Studies have investigated the physicochemical properties of 7-ANZP to understand its behavior at interfaces and potential environmental implications. This research includes:

- Electrochemical characterization: By studying the behavior of 7-ANZP at electrified liquid-liquid interfaces, researchers can gain insights into its transport and potential environmental impact ).

Pharmacological properties:

Limited research has explored the pharmacological properties of 7-ANZP, primarily focusing on its potential for misuse:

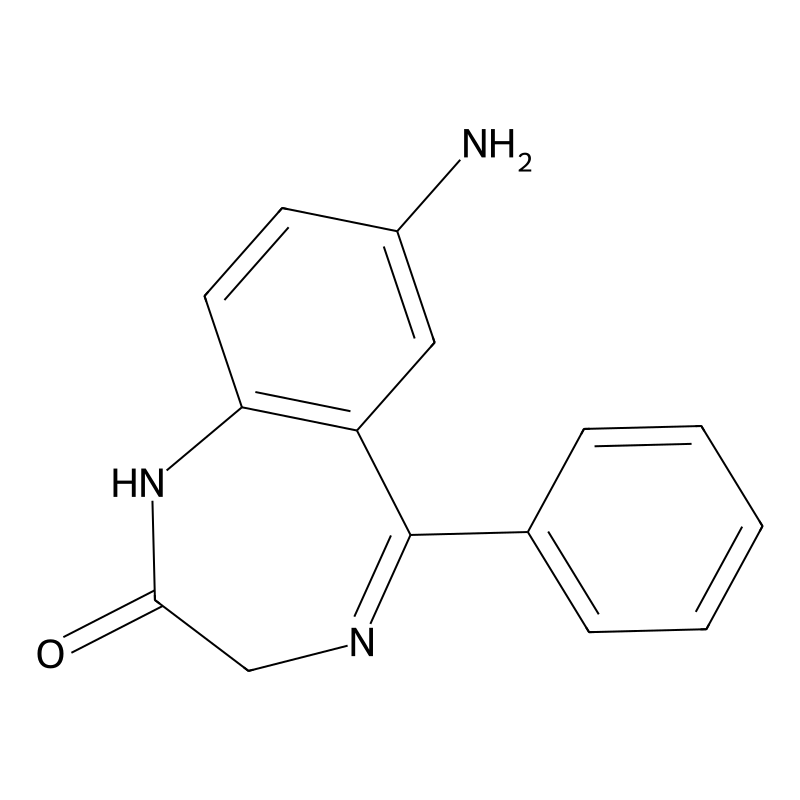

7-Aminonitrazepam is a derivative of nitrazepam, classified within the benzodiazepine family. This compound features a benzene ring fused with a diazepine structure, characterized by the presence of an amino group at the seventh position of the diazepine ring. Its molecular formula is C15H14N4O3, and it has a molar mass of 298.30 g/mol. The unique structure imparts specific pharmacological properties, differentiating it from its parent compound, nitrazepam.

- Since 7-AN is a metabolite of a medication, specific safety information is limited in publicly available scientific sources.

- Research on nitrazepam suggests potential hazards such as drowsiness, dizziness, and respiratory depression []. It is important to handle any compound derived from nitrazepam with caution and refer to safety data sheets (SDS) for specific protocols.

Please Note:

- Information on the synthesis and specific properties of 7-AN may be restricted due to its potential for misuse.

- Safety information presented is for referential purposes only and should not be considered complete. Always refer to official sources and safety data sheets for specific handling procedures.

- Protonation: The amino group can be protonated under acidic conditions, affecting its solubility and interaction with biological targets.

- Hydrolysis: In aqueous environments, 7-aminonitrazepam may hydrolyze, leading to the formation of other metabolites.

- Electro

7-Aminonitrazepam exhibits central nervous system depressant effects similar to other benzodiazepines. It acts primarily as a GABA receptor modulator, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain. This activity results in anxiolytic, sedative, and muscle relaxant properties. Additionally, its pharmacological profile suggests potential use in managing anxiety disorders and insomnia.

The synthesis of 7-aminonitrazepam typically involves:

- Starting Material: Nitrazepam serves as the precursor.

- Reduction Reaction: The nitro group on the benzene ring is reduced to an amino group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

- Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity suitable for research or pharmaceutical applications.

7-Aminonitrazepam has several applications:

- Pharmaceutical Research: It is studied for its potential therapeutic effects and mechanisms of action within the central nervous system.

- Analytical Chemistry: Used as a reference compound in toxicological studies and drug testing due to its relevance in detecting benzodiazepine misuse.

- Forensic Science: It aids in understanding drug metabolism and distribution in cases of poisoning or overdose .

Research indicates that 7-aminonitrazepam interacts with various biological systems:

- Protein Binding: It shows significant binding affinity to plasma proteins, influencing its pharmacokinetics.

- Drug Interactions: Co-administration with other central nervous system depressants can potentiate effects, necessitating caution in clinical settings.

- Metabolic Pathways: Studies have identified metabolic pathways involving liver enzymes that convert 7-aminonitrazepam into various metabolites, impacting its efficacy and safety profile .

Several compounds share structural similarities with 7-aminonitrazepam. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nitrazepam | Benzodiazepine with nitro group | Stronger sedative effects compared to 7-aminonitrazepam |

| Flunitrazepam | Benzodiazepine with fluorine substitution | Higher potency and rapid onset of action |

| Diazepam | Classic benzodiazepine | Widely used for anxiety; longer half-life |

| Clonazepam | Benzodiazepine with a nitro group | Anticonvulsant properties |

Uniqueness of 7-Aminonitrazepam:

The primary distinction lies in its amino substitution at the seventh position, which alters its pharmacodynamic profile compared to other benzodiazepines. This modification may enhance specific receptor interactions or metabolic stability, making it a subject of ongoing research for therapeutic applications.

Molecular Structure and Formula

7-Aminonitrazepam is a benzodiazepine derivative characterized by its distinctive molecular architecture comprising a fused benzene-diazepine ring system with specific substitution patterns [1] [2] [3]. The compound possesses the molecular formula C₁₅H₁₃N₃O, representing a molecular weight of 251.28 grams per mole [1] [2] [3]. The structural framework consists of a 1,4-benzodiazepine core featuring a seven-membered diazepine ring fused to a benzene ring, with a phenyl substituent at the 5-position and a primary amino group located at the 7-position of the benzene ring [1] [3] [7].

The compound's three-dimensional molecular geometry demonstrates the characteristic planar arrangement typical of benzodiazepine structures, with the amino group at position 7 providing a key structural distinction from its parent nitro-containing analogues [2] [7]. The InChI key OYOUQHVDCKOOAL-UHFFFAOYSA-N serves as the unique molecular identifier, while the canonical SMILES notation O=C1NC2=CC=C(N)C=C2C(C3=CC=CC=C3)=NC1 describes the precise atomic connectivity [1] [4] [7].

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₃O | [1] [2] [3] |

| Molecular Weight | 251.28 g/mol | [1] [2] [3] |

| Monoisotopic Mass | 251.105862 g/mol | [2] [3] |

| InChI Key | OYOUQHVDCKOOAL-UHFFFAOYSA-N | [1] [7] [10] |

| SMILES | O=C1NC2=CC=C(N)C=C2C(C3=CC=CC=C3)=NC1 | [4] [7] |

Nomenclature and Synonyms

The systematic nomenclature of 7-aminonitrazepam follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name being 7-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [3] [10]. Alternative systematic designations include 2H-1,4-Benzodiazepin-2-one, 7-amino-1,3-dihydro-5-phenyl-, reflecting the compound's structural classification within the benzodiazepine family [1] [10].

The compound is registered under Chemical Abstracts Service number 4928-02-3, providing a unique identifier for regulatory and research purposes [1] [2] [3]. During pharmaceutical development, it was assigned the research code Ro-05-3072, indicating its origins in Hoffmann-La Roche research programs [1] [8] [11]. Additional regulatory identifiers include the European Community number 641-746-2 and the United States Adopted Names Unique Ingredient Identifier 1A49O337AZ [1] [4].

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | 7-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [1] [3] [10] |

| CAS Registry Number | 4928-02-3 | [1] [2] [3] |

| Research Code | Ro-05-3072 | [1] [8] [11] |

| EC Number | 641-746-2 | [1] |

| UNII | 1A49O337AZ | [1] [4] |

| ChEBI ID | CHEBI:166534 | [1] |

| PubChem CID | 78641 | [1] |

| ChemSpider ID | 70996 | [3] |

Physical Properties

Melting Point and Thermal Characteristics

7-Aminonitrazepam exhibits well-defined thermal characteristics that are crucial for its identification and analytical determination [8] [14]. The compound demonstrates a melting point range of 242-244°C, with some high-purity reference standards showing slightly higher values of 250.0 ± 3°C [5] [8] [14]. These thermal properties reflect the crystalline nature of the compound and its relatively high thermal stability compared to many organic molecules of similar molecular weight [8] [14].

The estimated boiling point of 394.44°C indicates significant thermal stability under normal atmospheric conditions, though the compound may undergo decomposition before reaching this temperature [8] [14]. The flash point of 253.6°C represents the minimum temperature at which vapors can ignite, providing important information for handling and storage protocols [8] [14]. These thermal characteristics demonstrate that 7-aminonitrazepam requires elevated temperatures for phase transitions, reflecting the stabilizing influence of its aromatic ring systems and hydrogen bonding capabilities [8] [14].

Solubility Profile

The solubility characteristics of 7-aminonitrazepam reflect its amphiphilic nature, containing both polar amino and carbonyl functionalities alongside hydrophobic aromatic regions [5] [8] [28]. The compound demonstrates limited solubility in polar protic solvents, with slight solubility observed in methanol [5] [12] [28]. Similarly, 7-aminonitrazepam shows slight solubility in dimethyl sulfoxide, a polar aprotic solvent commonly used in analytical applications [8] [28].

The restricted solubility profile necessitates careful selection of analytical conditions and sample preparation methods for quantitative determinations [27] [29]. Reference standards are commonly prepared in acetonitrile at concentrations of 1.0 milligram per milliliter for analytical applications, indicating good compatibility with this solvent system [4] [29]. The solubility limitations reflect the compound's crystalline structure and extensive intermolecular interactions that must be overcome during dissolution processes [5] [12].

Spectroscopic Characteristics

Ultraviolet spectroscopy of 7-aminonitrazepam reveals characteristic absorption maxima that serve as definitive identification markers [5] [12] [15]. In methanol solution, the compound exhibits primary absorption at 242.0 ± 1.0 nanometers with a molar extinction coefficient of 29,000 ± 3,000 liters per mole per centimeter [5] [12]. A secondary absorption maximum occurs at 355.0 ± 1.0 nanometers with a lower extinction coefficient of 2,000 ± 500 liters per mole per centimeter [5] [12].

These spectroscopic characteristics arise from electronic transitions within the extended conjugated system of the benzodiazepine core and attached phenyl ring [5] [12]. The high extinction coefficient at 242 nanometers indicates a strongly allowed electronic transition, while the longer wavelength absorption corresponds to a less intense transition involving the amino group chromophore [15]. Infrared spectroscopy demonstrates correspondence with reference standards, providing additional structural confirmation through characteristic vibrational frequencies [5] [12].

Nuclear magnetic resonance spectroscopy data are available for structural elucidation, with proton nuclear magnetic resonance spectra obtained in deuterated water at 600 megahertz [24]. Mass spectrometric analysis reveals the characteristic molecular ion peak at mass-to-charge ratio 252, corresponding to the protonated molecular ion [M+H]⁺ [15].

| Spectroscopic Method | Characteristic | Source |

|---|---|---|

| UV λmax (methanol) | 242.0 ± 1.0 nm; 355.0 ± 1.0 nm | [5] [12] |

| Extinction Coefficient | 29,000 ± 3,000 (242 nm); 2,000 ± 500 (355 nm) L mol⁻¹ cm⁻¹ | [5] [12] |

| ¹H NMR | Available in D₂O at 600 MHz | [24] |

| MS [M+H]⁺ | m/z 252 | [15] |

Chemical Reactivity Patterns

7-Aminonitrazepam exhibits complex chemical reactivity patterns influenced by its multiple ionizable functional groups and aromatic systems [8] [18] [28]. The compound demonstrates pH-dependent behavior with three distinct dissociation constants: 2.5 for protonation at the nitrogen-4 position of the benzodiazepine ring, 4.6 for protonation of the primary amino group, and 13.1 for deprotonation of the azomethine functionality [8] [18] [28]. These multiple ionization states result in four distinct molecular species across different pH ranges, significantly affecting the compound's chemical and physical properties [18].

The primary amino group at position 7 represents the most reactive site within the molecule, demonstrating susceptibility to oxidation reactions under certain conditions [16] [17]. This reactivity distinguishes 7-aminonitrazepam from its nitro-containing parent compounds and influences its stability profile in various analytical matrices [16] [17]. The compound shows enhanced stability in acidic to neutral pH ranges, with potential for degradation under strongly alkaline conditions due to the high basicity of the azomethine nitrogen [8] [18].

Thermal stability studies indicate that 7-aminonitrazepam maintains structural integrity at ambient temperatures but undergoes decomposition when subjected to elevated temperatures [8] [14]. The compound demonstrates photosensitivity, necessitating storage under dark conditions to prevent light-induced degradation reactions [4] [8]. Matrix stability investigations reveal that urine provides the most stable environment for the compound, with less than 20 percent degradation observed over eight months of storage [16].

Comparative Structural Analysis with Related Benzodiazepines

Structural analysis of 7-aminonitrazepam within the context of related benzodiazepines reveals significant insights into structure-activity relationships and metabolic pathways [19] [20] [21]. The compound represents the major metabolic product of nitrazepam, formed through bioreduction of the nitro group at position 7 to the corresponding primary amine [12] [22]. This metabolic transformation results in a molecular weight reduction from 281.27 grams per mole for nitrazepam to 251.28 grams per mole for 7-aminonitrazepam, accompanied by changes in electronic properties and pharmacological characteristics [1] [22].

Comparative analysis with other 7-amino metabolites reveals structural parallels with 7-aminoclonazepam and 7-aminoflunitrazepam, which similarly arise from nitro group reduction in their respective parent compounds [19] [20]. These metabolites share the common feature of amino substitution at position 7 while maintaining distinct halogen substituents on the pendant phenyl ring: chlorine in 7-aminoclonazepam and fluorine in 7-aminoflunitrazepam [19] [20] [21].

The structural modifications significantly impact the physical and chemical properties of these compounds compared to their nitro-containing parents [19] [20]. The replacement of the electron-withdrawing nitro group with the electron-donating amino group alters the electronic distribution within the molecule, affecting spectroscopic properties, reactivity patterns, and intermolecular interactions [18] [19]. These structural changes also influence the compounds' behavior in biological systems and analytical matrices [16] [19].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Relationship |

|---|---|---|---|---|

| 7-Aminonitrazepam | C₁₅H₁₃N₃O | 251.28 | 7-amino group | Metabolite of nitrazepam |

| Nitrazepam | C₁₅H₁₁N₃O₃ | 281.27 | 7-nitro group | Parent compound |

| 7-Aminoclonazepam | C₁₅H₁₂ClN₃O | 285.73 | 7-amino, 2'-chloro | Metabolite of clonazepam |

| 7-Aminoflunitrazepam | C₁₆H₁₃FN₄O | 295.30 | 7-amino, 2'-fluoro | Metabolite of flunitrazepam |

The benzodiazepine core structure in 7-aminonitrazepam maintains the essential 1,4-diazepine framework necessary for interaction with gamma-aminobutyric acid receptors, while the amino substitution provides distinctive chemical and analytical properties [21] [34] [35]. Structure-activity relationship studies of benzodiazepines indicate that position 7 modifications significantly influence binding affinity and selectivity, with amino substitution generally reducing activity compared to nitro groups while maintaining the fundamental receptor recognition elements [34] [35] [36].

XLogP3

LogP

1.00

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant